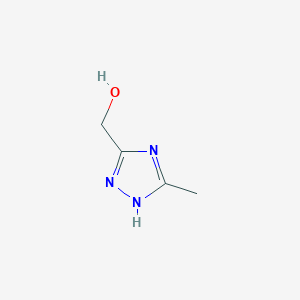
N4-Phenyl-2,4-pyridinediamine phosphate
Übersicht
Beschreibung
“N4-Phenyl-2,4-pyridinediamine phosphate” is a chemical compound with the CAS Number: 1184185-05-4 . Its molecular weight is 283.22 and its linear formula is C11H14N3O4P . The IUPAC name for this compound is phosphoric acid compound with N4-phenyl-2,4-pyridinediamine (1:1) .
Molecular Structure Analysis
The InChI code for “N4-Phenyl-2,4-pyridinediamine phosphate” is 1S/C11H11N3.H3O4P/c12-11-8-10 (6-7-13-11)14-9-4-2-1-3-5-9;1-5 (2,3)4/h1-8H, (H3,12,13,14); (H3,1,2,3,4) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N4-Phenyl-2,4-pyridinediamine phosphate” has a molecular weight of 283.22 . Its linear formula is C11H14N3O4P . The IUPAC name for this compound is phosphoric acid compound with N4-phenyl-2,4-pyridinediamine (1:1) .Wissenschaftliche Forschungsanwendungen
Enzyme Activity Measurement
N4-Phenyl-2,4-pyridinediamine phosphate is relevant in the field of biochemistry for the measurement of enzyme activity. For instance, it has been utilized in the estimation of plasma phosphatase by determining hydrolyzed phenol with amino-antipyrine. This methodology is significant for understanding enzymatic reactions involving phosphatases, which are enzymes that remove phosphate groups from molecules (Kind & King, 1954).
Biosensing and Immunoassays
The compound plays a critical role in the development of biosensors and immunoassays. For example, a bienzyme electrode incorporating alkaline phosphatase for the amperometric determination of phosphate was designed to detect phenyl phosphate via enzymatically generated phenol. Such biosensors offer high sensitivity and specificity, making them valuable tools in clinical diagnostics and environmental monitoring (Cosnier et al., 1998).
Drug Discovery and Molecular Probes
In drug discovery and the development of molecular probes, derivatives of N4-Phenyl-2,4-pyridinediamine phosphate have been synthesized to explore their biological activities. For example, 4-alkyloxyimino derivatives of uridine-5′-triphosphate have been evaluated as agonists for P2Y receptors, indicating the potential of N4-Phenyl-2,4-pyridinediamine phosphate derivatives in therapeutic applications and as tools for studying receptor pharmacology (Jayasekara et al., 2014).
Environmental Studies
Research on N4-Phenyl-2,4-pyridinediamine phosphate derivatives also extends to environmental studies, where their interactions and effects on biological systems are investigated. For instance, the synthesis and evaluation of organophosphorous phenyl phosphates have been carried out to understand their dye/protein interactions and antimicrobial properties, which could have implications for environmental pollution and remediation strategies (Duan et al., 2021).
Mechanistic Studies
Mechanistic studies involving N4-Phenyl-2,4-pyridinediamine phosphate derivatives are crucial for understanding the chemical and biological processes they undergo. For example, the kinects and mechanistic study of hydrolysis of mono 4-chloro, 3-methyl phenyl phosphate in acidic medium provide insights into the stability and degradation pathways of these compounds, which is essential for their application in various fields (Teli et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-N-phenylpyridine-2,4-diamine;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.H3O4P/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9;1-5(2,3)4/h1-8H,(H3,12,13,14);(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWAAQHWNBBZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2)N.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N4-Phenyl-2,4-pyridinediamine phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)





